Isopropyl acetoacetate

描述

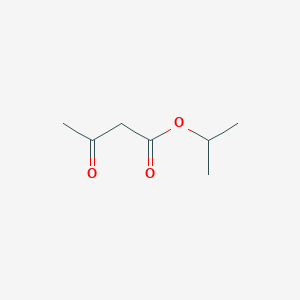

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIIRWAJDFKJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060253 | |

| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

542-08-5 | |

| Record name | Isopropyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38GTB2C6XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies of Isopropyl Acetoacetate

Esterification Reactions

Esterification represents a fundamental approach to synthesizing isopropyl acetoacetate (B1235776). This can be achieved through the direct reaction of isopropyl alcohol with acetoacetic acid, transesterification with other acetoacetate esters, or, most commonly, the reaction of isopropanol (B130326) with diketene (B1670635), a versatile and highly reactive precursor.

The direct esterification of acetoacetic acid with isopropyl alcohol presents a theoretical route to isopropyl acetoacetate. This reaction would typically require an acid catalyst to facilitate the condensation between the carboxylic acid and the alcohol. However, this method is not commonly employed in industrial synthesis due to the inherent instability of acetoacetic acid, which readily undergoes decarboxylation to acetone and carbon dioxide. The challenges associated with handling and maintaining the integrity of acetoacetic acid make this route less practical compared to other available methods.

Transesterification offers a viable pathway to this compound by exchanging the alcohol moiety of an existing acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate, with isopropanol. nih.gov This equilibrium-driven reaction is typically catalyzed by either acids or bases. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. To drive the equilibrium towards the formation of this compound, it is often necessary to remove the lower-boiling alcohol byproduct (e.g., methanol or ethanol) from the reaction mixture. Various catalysts, including metal salts and enzymes, have been explored to enhance the efficiency and selectivity of this transformation. nih.gov For instance, the transesterification of β-keto esters can be effectively catalyzed by Lewis acids like boron trifluoride diethyl etherate. nih.gov

The reaction of diketene with isopropanol is the most prevalent and economically viable method for the industrial production of this compound. patsnap.com This process, known as acetoacetylation, involves the opening of the diketene ring by the alcohol. wikipedia.org The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts. The efficiency of this synthesis is heavily dependent on the catalyst employed.

Table 1: Synthesis of this compound using Graphene-Carrier Catalyst patsnap.com

| Embodiment | Isopropanol (g) | Diketene (g) | Catalyst (g) | Yield (%) | Purity (%) |

| 1 | 160 | 208 | 0.104 | 93.5 | 98.5 |

| 2 | 160 | 240 | 0.024 | 93.2 | 98.4 |

| 3 | 160 | 224 | 1.12 | 93.7 | 98.6 |

Concentrated sulfuric acid is a conventional and widely used catalyst for the esterification of diketene with isopropanol. google.com While effective in promoting the reaction, the use of sulfuric acid can present challenges. The strongly acidic conditions can be difficult to control at high temperatures and may necessitate the use of an inert solvent or a large excess of the alcohol. google.com Despite these drawbacks, the process can achieve high yields of this compound. A continuous process has been developed where diketene, isopropanol, and sulfuric acid are introduced into a reaction vessel containing the crude product from a previous run, allowing for efficient production. google.com This method can result in yields of approximately 91% based on diketene. google.com

Table 2: Continuous Synthesis of this compound with Sulfuric Acid Catalyst google.com

| Reactant | Flow Rate/Amount |

| Diketene (98%) | 1530 g/hour |

| Isopropanol | 1165 g/hour |

| Concentrated Sulfuric Acid | 5.8 g/hour |

| Product | |

| This compound (99.9%) | 2340 g/hour |

| Yield (based on diketene) | 91% |

| Yield (based on isopropanol) | 83.7% |

Diketene-Isopropanol Esterification with Catalyst

Claisen Condensation Approaches

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. wikipedia.orguomustansiriyah.edu.iq In the context of this compound synthesis, a crossed Claisen condensation could theoretically be employed. This would involve the reaction of isopropyl acetate (B1210297) with another ester, such as ethyl acetate, in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. wikipedia.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. wikipedia.org However, the direct synthesis of this compound via a crossed Claisen condensation is not a preferred industrial method. This is largely because the reaction can lead to a mixture of products if both esters are enolizable, and controlling the selectivity can be challenging. organic-chemistry.org The chemistry based on diketene is often a more efficient and direct route to acetoacetic esters like this compound. wikipedia.org

Utilizing Isopropyl Acetate and Ethyl Acetoacetate

A primary and well-established method for synthesizing this compound is through the transesterification of ethyl acetoacetate with isopropanol. This reaction involves the exchange of the ethyl group of the ester with an isopropyl group from the alcohol. The process is typically catalyzed by an acid. scholarsresearchlibrary.com

One documented laboratory-scale synthesis involves the reaction of ethyl acetoacetate with isopropanol in the presence of concentrated sulfuric acid. The mixture is heated at reflux for a period, after which the product is neutralized and purified by distillation under reduced pressure. scholarsresearchlibrary.com

Detailed Research Findings:

In a typical procedure, 250 grams of ethyl acetoacetate is reacted with 1500 ml of isopropanol using 10 ml of concentrated sulfuric acid as the catalyst. The reaction mixture is refluxed for 3 hours. Following the reaction, the excess solvent is removed, and the residue is neutralized with barium carbonate before fractional distillation to yield pure this compound. scholarsresearchlibrary.com This method, while effective, utilizes a significant amount of solvent and a strong, corrosive acid catalyst, prompting the exploration of more environmentally benign alternatives.

Acid-Catalyzed Transesterification of Ethyl Acetoacetate

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| Ethyl Acetoacetate | Isopropanol | Sulfuric Acid | 3 hours | This compound | Not explicitly stated, but 139g product from 250g starting material |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity chemicals like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of alternative solvents and catalysts, energy efficiency, and the utilization of renewable feedstocks.

Solvent-Free Methods

Conducting reactions without a solvent, or in a "neat" condition, is a core principle of green chemistry as it reduces waste and the environmental impact associated with solvent production and disposal. For the synthesis of β-keto esters, solvent-free transesterification has been shown to be a highly efficient method. rsc.org

Detailed Research Findings:

Solvent-Free Synthesis of β-Keto Esters

| Starting Ester | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Methyl/Ethyl Acetoacetate | Primary, secondary, allylic, benzylic alcohols | Silica supported Boric Acid | Solvent-free | 87-95% |

Catalyst-Free Methods

The development of catalyst-free synthetic methods is another significant advancement in green chemistry, as it eliminates the need for potentially toxic or expensive catalysts and simplifies product purification. While transesterification reactions are typically slow without a catalyst, certain conditions can be employed to drive the reaction to completion. rsc.org

Detailed Research Findings:

For the transesterification of ethyl acetoacetate with various alcohols, including primary, secondary, and tertiary alcohols, catalyst-free conditions have been explored. The key to driving these reactions is the removal of the ethanol byproduct to shift the equilibrium towards the product. This is often achieved through the use of molecular sieves. researchgate.net This method allows for the synthesis of various β-ketoesters in high yields and with acceptable reaction times, comparable to those of catalyzed processes. researchgate.net While specific data for the catalyst-free synthesis of this compound is not detailed, the principle is applicable to secondary alcohols like isopropanol.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and enhanced purity. ijnrd.orgresearchgate.net Microwave heating is more energy-efficient as it directly heats the reaction mixture, leading to rapid and uniform temperature changes. researchgate.net

Detailed Research Findings:

In the context of ester synthesis, microwave irradiation has been shown to significantly accelerate transesterification reactions. For example, in the synthesis of fatty acid isopropyl esters, a similar type of esterification, microwave-assisted methods produced a maximum yield of 80.5% in just 5 minutes. In contrast, conventional heating required 150 minutes to achieve a lower yield of 72.2%. rsc.org Studies on other β-keto ester syntheses have shown that solvent-free, microwave-assisted reactions are faster than both sonicated and conventionally heated reactions, while maintaining high yields. nih.gov This rapid and efficient heating makes microwave-assisted synthesis a highly attractive green alternative for the production of this compound.

Comparison of Microwave-Assisted vs. Conventional Heating for Fatty Acid Isopropyl Ester Synthesis

| Method | Reaction Time | Maximum Yield |

|---|---|---|

| Microwave-Assisted | 5 minutes | 80.5% |

| Conventional Heating | 150 minutes | 72.2% |

Bio-based Feedstock Utilization

A cornerstone of green chemistry is the use of renewable resources as feedstocks for chemical production, reducing reliance on finite fossil fuels. Both isopropanol and ethyl acetoacetate, the precursors for this compound, can be derived from biological sources. ieabioenergy.comresearchgate.net

Detailed Research Findings:

Bio-isopropanol can be produced through the fermentation of renewable resources by engineered microorganisms such as Escherichia coli and Clostridium species. rsc.orgntnu.nomdpi.com These biological routes convert sugars or even waste gases like syngas into isopropanol. Similarly, bio-ethyl acetate can be produced through the fermentation of biomass-derived sugars. researchgate.net The use of these bio-based starting materials in the synthesis of this compound would significantly improve the sustainability profile of the final product by reducing its carbon footprint. Companies are increasingly offering bio-based versions of these commodity chemicals, making the production of "green" this compound a feasible industrial goal. ieabioenergy.com

Reaction Mechanisms and Reactivity in Organic Transformations

Enolate Chemistry of Isopropyl Acetoacetate (B1235776)

The presence of α-hydrogens positioned between two carbonyl groups gives isopropyl acetoacetate its characteristic acidity, making it a key substrate in reactions involving enolate intermediates. libretexts.orglibretexts.org The resulting enolate is a potent nucleophile that is central to many synthetic applications.

The α-hydrogens of this compound are weakly acidic because the resulting conjugate base, the enolate, is stabilized by the electron-withdrawing effects of the adjacent carbonyl groups. libretexts.org Deprotonation at the α-carbon by a suitable base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comquimicaorganica.org The pKa of the α-proton in esters like this compound is approximately 25. youtube.com

The formation of the enolate is a reversible process, and the choice of base and reaction conditions is crucial for achieving complete conversion. masterorganicchemistry.comegyankosh.ac.in Strong bases are typically required to deprotonate the α-carbon effectively. masterorganicchemistry.com For β-keto esters, a base like sodium isopropoxide (the corresponding alkoxide) in isopropanol (B130326) would be a typical choice to avoid transesterification. For complete and irreversible enolate formation, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed in an aprotic solvent. masterorganicchemistry.comquimicaorganica.org

Several factors influence whether the kinetic or thermodynamic enolate is formed, although in the case of this compound, deprotonation of the central CH₂ group is highly favored due to its position between both carbonyls. jove.comlibretexts.org

Table 1: Factors Influencing Enolate Formation

| Factor | Conditions for Kinetic Enolate | Conditions for Thermodynamic Enolate |

|---|---|---|

| Base | Strong, sterically hindered, non-nucleophilic (e.g., LDA) quimicaorganica.orgjove.com | Weaker base (e.g., NaOR) egyankosh.ac.injove.com |

| Solvent | Aprotic egyankosh.ac.injove.com | Protic egyankosh.ac.injove.com |

| Temperature | Low temperatures (e.g., -78 °C) jove.com | Higher temperatures (e.g., room temperature) egyankosh.ac.injove.com |

| Reaction Time | Short jove.com | Long (allows for equilibration) jove.com |

The enolate ion derived from this compound is significantly stabilized by resonance. The negative charge on the α-carbon is delocalized across the oxygen atoms of both the ketone and ester carbonyl groups. libretexts.orgpearson.com This delocalization distributes the negative charge onto the more electronegative oxygen atoms, which is an energetically favorable state. masterorganicchemistry.compearson.com

Enolates are powerful nucleophiles that readily react with electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org For this compound, alkylation occurs exclusively at the α-carbon. libretexts.orgrsc.org This high degree of regioselectivity is due to the preferential deprotonation of the highly acidic methylene (B1212753) protons situated between the two carbonyl groups. libretexts.orglibretexts.org

The reaction, known as the acetoacetic ester synthesis, involves three main steps:

Enolate Formation : The β-keto ester is deprotonated with a base to form the nucleophilic enolate. libretexts.orglibretexts.org

Alkylation : The enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming an α-substituted this compound. libretexts.orglibretexts.org This step is subject to the typical limitations of SN2 reactions, working best with primary and secondary alkyl halides. libretexts.org

Hydrolysis and Decarboxylation : The resulting α-alkylated β-keto ester can be hydrolyzed and subsequently decarboxylated upon heating with acid to yield a ketone. libretexts.orglibretexts.org

This synthetic sequence is a reliable method for converting alkyl halides into substituted methyl ketones. libretexts.orglibretexts.org

Nucleophilic Addition Reactions

The carbonyl groups of this compound are electrophilic and thus susceptible to attack by nucleophiles. ncert.nic.in Both the ketone and the ester carbonyl carbons have a partial positive charge due to the polarity of the carbon-oxygen double bond, making them targets for electron-rich species. youtube.comyoutube.com Aldehydes are generally more reactive than ketones in nucleophilic additions because they are less sterically hindered and the carbonyl carbon is more electrophilic. ncert.nic.in

The general mechanism for nucleophilic addition to a carbonyl group involves a two-step process. ncert.nic.inyoutube.com

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.inyoutube.com This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom. youtube.com The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. ncert.nic.in This initial attack is typically the rate-determining step. youtube.com

Protonation : The negatively charged oxygen of the tetrahedral intermediate is protonated by a proton source in the reaction medium, such as water or a weak acid, to yield an electrically neutral alcohol product. ncert.nic.inyoutube.com

In this compound, this can occur at either the ketone or the ester carbonyl. However, the ketone carbonyl is generally more reactive towards nucleophilic addition than the ester carbonyl. Nucleophilic attack at the ester carbonyl can lead to a nucleophilic acyl substitution, where the isopropoxy group (-OCH(CH₃)₂) acts as a leaving group. libretexts.org

Condensation Reactions

This compound is a valuable precursor in various condensation reactions, which join two or more molecules, often with the elimination of a small molecule like water or an alcohol. unizin.org These reactions leverage both the nucleophilic character of the enolate and the electrophilic nature of the carbonyl groups.

Claisen Condensation : This reaction involves the condensation of two ester molecules to form a β-keto ester. libretexts.orgopenstax.org While this compound is itself a product of a Claisen-type condensation, it can also act as the enolate component in crossed Claisen condensations with other esters that lack α-hydrogens. libretexts.org The mechanism involves the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. libretexts.orgopenstax.org The reaction is driven to completion by the deprotonation of the newly formed, highly acidic β-keto ester product. openstax.org

Hantzsch Pyridine (B92270) Synthesis : This is a multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. wikipedia.orgchemeurope.com The synthesis typically involves the condensation of an aldehyde, a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and two equivalents of a β-keto ester, such as this compound. chemtube3d.comorganic-chemistry.org this compound serves as a key building block in forming the pyridine ring. ambeed.com

Japp-Klingemann Reaction : This reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. wikipedia.orgwikipedia.org The mechanism begins with the deprotonation of the β-keto ester to form an enolate. wikipedia.orgwikipedia.org This enolate then adds to the diazonium salt to form an azo compound, which subsequently undergoes hydrolysis and decarboxylation (or deacylation) to yield the final hydrazone product. wikipedia.orgorganicreactions.orgresearchgate.net These hydrazones are useful intermediates, for instance, in the Fischer indole (B1671886) synthesis. wikipedia.org

Table 2: Summary of Condensation Reactions Involving this compound

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Claisen Condensation (Crossed) | This compound (as enolate), another ester (no α-H) libretexts.org | β-keto ester libretexts.org |

| Hantzsch Pyridine Synthesis | Aldehyde, ammonia/ammonium acetate, 2 equiv. of this compound wikipedia.orgchemtube3d.com | Dihydropyridine/Pyridine organic-chemistry.org |

| Japp-Klingemann Reaction | this compound, aryl diazonium salt wikipedia.orgsynarchive.com | Hydrazone wikipedia.org |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org The active methylene group in this compound requires two electron-withdrawing groups to facilitate deprotonation by a mild base, initiating the condensation process. wikipedia.orgthermofisher.com Aldehydes are generally more reactive than ketones in this transformation. thermofisher.com

Titanium (IV) enolates, generated from β-dicarbonyl compounds like this compound, are key intermediates in stereoselective carbon-carbon bond formation. The reaction of tetraisopropyl titanate with acetoacetic esters is a known method for preparing titanium chelates. google.com Specifically, the use of titanium tetrachloride (TiCl₄) in the presence of a hindered amine base, such as diisopropylethylamine (i-Pr₂NEt), can regioselectively generate a chelated titanium enolate. rsc.org This enolate is a potent nucleophile capable of engaging in highly diastereoselective additions to various aldehydes. rsc.org While the direct addition of titanium enolates derived from β-keto esters to nitroalkenes can sometimes be challenging, the addition of a second equivalent of TiCl₄ can facilitate the reaction, leading to the formation of the desired adducts. tdx.cat This methodology provides a powerful tool for substrate-controlled aldol-type reactions. rsc.org

The condensation of this compound with aldehydes, such as 3-nitrobenzaldehyde (B41214), is a direct application of the Knoevenagel reaction to produce α,β-unsaturated ketones. wikipedia.org The reaction proceeds via the nucleophilic addition of the enolate of this compound to the carbonyl carbon of the aldehyde. This is followed by a dehydration step, where a molecule of water is eliminated, to form the conjugated final product, isopropyl 2-(3-nitrobenzylidene)acetoacetate. wikipedia.orggoogle.com This type of condensation is a cornerstone reaction in organic synthesis for creating substituted olefins. researchgate.net

Dehydration Condensation with Aldehydes (e.g., 3-nitrobenzaldehyde)

Catalysis by Piperidine Acetate

Weak organic bases, particularly amines like piperidine, are common catalysts for the Knoevenagel condensation. wikipedia.orgthermofisher.com Piperidine can function in two primary ways: it can act as a base to deprotonate the active methylene compound (this compound) to form an enolate, or it can react with the aldehyde to form a more electrophilic iminium ion intermediate. reddit.comresearchgate.net The subsequent reaction of the enolate with the iminium ion leads to the condensation product. researchgate.net The use of piperidine acetate, a salt formed from piperidine and acetic acid, provides a buffered catalytic system. This can be advantageous in controlling the reaction rate and minimizing side reactions. The presence of the acid can facilitate the dehydration of the intermediate aldol adduct. researchgate.net

Role of Aprotic Solvents

The choice of solvent significantly impacts the Knoevenagel condensation's efficiency. researchgate.net Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF), are often effective for this reaction. researchgate.netlibretexts.org These solvents can solvate cations while leaving anions (like the enolate intermediate) relatively free, enhancing their nucleophilicity. Aprotic solvents are particularly beneficial for the second step of the mechanism, the dehydration of the aldol intermediate. researchgate.net Studies have shown that polar aprotic solvents can lead to high conversion rates and selectivity in shorter reaction times compared to protic or nonpolar solvents. researchgate.net The direct relationship between solvent polarity and reaction kinetics has been observed, with higher polarity often leading to faster product formation. semanticscholar.org

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation that synthesizes 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogs (DHPMs). wikipedia.orgscispace.comillinois.edu This acid-catalyzed reaction typically involves a β-keto ester (such as this compound), an aldehyde, and urea (B33335) or thiourea (B124793). wikipedia.orgjk-sci.comorganicreactions.org The resulting dihydropyrimidine (B8664642) scaffold is of significant interest due to its association with a wide range of pharmacological properties. wikipedia.orgscispace.com

In the Biginelli reaction, this compound serves as the 1,3-dicarbonyl component. The currently accepted mechanism, proposed by Kappe, suggests that the rate-limiting step is the initial reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.eduorganic-chemistry.org The enol form of this compound then acts as the nucleophile, adding to this iminium ion. jk-sci.comorganic-chemistry.org The final step involves ring closure through the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring system. wikipedia.orgorganic-chemistry.org The reaction is versatile, and variations in all three components are possible, allowing for the creation of large libraries of DHPM derivatives. organicreactions.org

Research Findings Summary

| Reaction | Reactants | Key Intermediate(s) | Product Type |

| Knoevenagel Condensation | This compound, Aldehyde (e.g., 3-nitrobenzaldehyde) | Enolate / Iminium ion | α,β-Unsaturated keto-ester |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | N-acyliminium ion | 3,4-Dihydropyrimidin-2(1H)-one |

| Reaction Condition | Role in Reaction Mechanism | Examples |

| Titanium (IV) Chloride | Forms a chelated enolate for stereoselective additions. | TiCl₄ / i-Pr₂NEt |

| Piperidine Acetate | Acts as a weak base catalyst, forming enolates or iminium ions. | Piperidine, Acetic Acid |

| Aprotic Solvents | Enhance nucleophilicity of enolates and facilitate dehydration. | DMF, THF, Acetonitrile |

| Brønsted/Lewis Acids | Catalyze the Biginelli reaction by activating reactants. | HCl, BF₃·OEt₂ |

Catalytic Systems in Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation, provides a valuable route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. The reaction's efficiency and stereochemical outcome are highly dependent on the catalytic system employed. For the synthesis of 6-isopropyl-3,4-dihydropyrimidines using this compound or its derivatives, a variety of catalytic systems have been explored, ranging from classical acid catalysis to more sophisticated organocatalytic and Lewis acid systems.

Organocatalysts: Chiral organocatalysts have emerged as powerful tools for achieving high enantioselectivity in the Biginelli reaction. Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base moiety, are particularly effective. For instance, a self-assembled methanoproline–thiourea organocatalyst has been successfully employed in the asymmetric synthesis of optically active 6-isopropyl-3,4-dihydropyrimidines. This system provides the desired products in high yields and with excellent enantioselectivities (up to 99% ee) rsc.orgresearchgate.net. The proposed transition state involves the activation of the reactants through hydrogen bonding interactions with the catalyst.

Another class of effective organocatalysts includes chiral phosphoric acids derived from BINOL. These Brønsted acids can catalyze the enantioselective Biginelli-like reaction of isatins with alkyl acetoacetates and urea, affording spiro[indoline-pyrimidine]diones with high stereocontrol nii.ac.jp.

Lewis Acid Catalysts: A wide array of Lewis acids have been shown to catalyze the Biginelli reaction effectively. These include metal triflates and other metal salts. For example, copper(II) triflimide (Cu(NTf2)2), nickel(II) triflimide (Ni(NTf2)2), and ytterbium(III) triflimide (Yb(NTf2)3) have been demonstrated to act as efficient Lewis acid catalysts for the Biginelli reaction in water nii.ac.jp. The addition of a Brønsted acid can further enhance the reaction yields. Elemental bromine has also been reported as an inexpensive and effective Lewis acid catalyst for this transformation echemcom.com.

Below is a table summarizing various catalytic systems used in the Biginelli reaction involving acetoacetate esters.

| Catalyst System | Reactants | Solvent | Key Features | Reference |

| Methanoproline-Thiourea | Aromatic aldehydes, Thiourea, Isopropyl 4-methyl-3-oxopentanoate | Toluene | High yields and enantioselectivities (up to 99% ee) for 6-isopropyl-3,4-dihydropyrimidines. | rsc.orgresearchgate.net |

| BINOL-derived Phosphoric Acid | Isatins, Urea, Alkyl acetoacetates | Dichloromethane | Synthesis of chiral spiro[indoline-pyrimidine]diones. | nii.ac.jp |

| Metal Triflates (e.g., Cu(OTf)2) | Aldehydes, Urea, Ethyl acetoacetate | Water | Efficient catalysis under mild conditions. | nii.ac.jp |

| Elemental Bromine (Br2) | Aromatic aldehydes, Urea/Thiourea, Methyl/Ethyl acetoacetate | Ethanol | Inexpensive and efficient Lewis acid catalysis. | echemcom.com |

Michael Addition Reactions

This compound, as a β-keto ester, is an excellent Michael donor in conjugate addition reactions with a wide range of Michael acceptors, which are typically α,β-unsaturated carbonyl compounds. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, leading to the formation of 1,5-dicarbonyl compounds or more complex adducts.

The reaction is initiated by the deprotonation of the acidic α-hydrogen of this compound by a base to form a stabilized enolate. This enolate then undergoes a 1,4-nucleophilic addition to the β-carbon of the Michael acceptor. The resulting enolate is subsequently protonated to yield the final Michael adduct chemistrysteps.commasterorganicchemistry.com. The choice of base and reaction conditions can influence the outcome, including the potential for subsequent intramolecular reactions.

Common Michael acceptors that react with this compound include α,β-unsaturated ketones (enones), esters, nitriles, and nitro compounds. For example, the reaction of ethyl acetoacetate with trans-chalcone (an enone) is a classic example that proceeds in the presence of a base like sodium hydroxide tamu.edu. While specific data for this compound is less common in introductory examples, its reactivity is analogous to that of ethyl acetoacetate.

The diastereoselectivity of the Michael addition can often be controlled by the choice of reactants and reaction conditions. For instance, the addition of thiophenol to nitroolefins with bulky substituents like an isopropyl group has been shown to influence the anti:syn diastereomeric ratio of the products scielo.br. Similarly, the solvent can have a dramatic effect on the diastereoselectivity of Michael additions researchgate.net.

The following table provides examples of Michael addition reactions involving acetoacetate esters.

| Michael Donor | Michael Acceptor | Base/Catalyst | Product Type | Key Features | Reference |

| Ethyl acetoacetate | trans-Chalcone | Sodium hydroxide | 1,5-Dicarbonyl compound | Classic example of Michael addition followed by potential intramolecular aldol condensation. | tamu.edu |

| Thiophenol | Nitroolefin with isopropyl group | Triethylamine | anti/syn-Nitro-sulfide | Bulky isopropyl group affects diastereoselectivity. | scielo.br |

| Acetone | Nitroolefins | Chiral thiophosphoramide | γ-Nitroketones | Highly enantioselective organocatalyzed Michael addition. | organic-chemistry.org |

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. The product of this reaction is a β-amino-carbonyl compound, commonly referred to as a Mannich base oarjbp.com.

The reaction mechanism proceeds through the initial formation of an iminium ion from the reaction of the aldehyde and the amine. This compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This is followed by deprotonation to yield the final Mannich base.

The Mannich reaction is highly versatile, and a wide variety of substrates can be employed. Organocatalysis has been successfully applied to achieve asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds with high enantioselectivity and diastereoselectivity. For instance, tryptophan-catalyzed Mannich reactions have shown solvent-controlled diastereoselectivity researchgate.net. Thiourea-fused γ-amino alcohols have also been developed as efficient organocatalysts for the asymmetric Mannich reaction of β-keto active methylene compounds with imines, affording products in excellent yields and stereoselectivities nih.gov.

The following table summarizes examples of Mannich reactions involving β-dicarbonyl compounds.

Hydrolysis and Decarboxylation Pathways

This compound, like other β-keto esters, can undergo hydrolysis of its ester group followed by decarboxylation of the resulting β-keto acid. This sequence is a common synthetic strategy for the preparation of substituted ketones aklectures.comlibretexts.org.

Acidic Hydrolysis of Ester Group

Under acidic conditions, the ester group of this compound is hydrolyzed to a carboxylic acid and isopropanol. The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of isopropanol lead to the formation of acetoacetic acid.

Spontaneous Decarboxylation

The product of the hydrolysis, acetoacetic acid, is a β-keto acid. β-Keto acids are thermally unstable and readily undergo decarboxylation upon heating. This process involves the loss of carbon dioxide from the carboxylic acid group. The mechanism of decarboxylation is believed to proceed through a cyclic, six-membered transition state, which facilitates the cleavage of the carbon-carbon bond and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable ketone form youtube.comyoutube.com. The decarboxylation of acetoacetic acid itself has been studied, and it is known that the acid decomposes significantly faster than its corresponding anion nih.gov.

Formation of Substituted Ketones

The table below outlines the steps involved in the formation of a substituted ketone from a β-keto ester.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Alkylation | Base (e.g., Sodium ethoxide), Alkyl halide | Alkylated β-keto ester |

| 2 | Hydrolysis | Aqueous acid (e.g., HCl) and heat | β-Keto acid |

| 3 | Decarboxylation | Heat | Substituted ketone and Carbon dioxide |

Acylation Reactions

This compound, like other β-keto esters, possesses two potential sites for acylation: the α-carbon (C-acylation) and the enolate oxygen (O-acylation). The course of the reaction is highly dependent on the reaction conditions, including the base, solvent, and acylating agent used.

C-Acylation:

The α-carbon of this compound is acidic and can be deprotonated by a suitable base to form an enolate, which is a potent carbon nucleophile. This enolate can then react with an acylating agent, such as an acyl chloride or an acylbenzotriazole, to form a new carbon-carbon bond at the α-position. This process is known as C-acylation.

A common strategy for the C-acylation of acetoacetic esters involves the use of a strong base, like sodium hydride, to generate the enolate. For instance, the reaction of acetoacetic esters with 1-acylbenzotriazoles in the presence of sodium hydride leads to the formation of α-acyl-β-keto esters. This is often followed by a regioselective deacetylation step to yield the desired β-keto ester or β-diketone nih.gov.

Another industrial process involves treating an acetoacetic ester with a calcium, barium, or strontium compound in an organic solvent. The resulting metal enolate is then acylated with a carboxylic acid chloride. The acylated product is subsequently deacetylated by the addition of an alcohol google.com. This method avoids the use of more hazardous reagents and allows for the synthesis of a variety of 3-oxocarboxylic acid esters google.com.

Table 1: C-Acylation of Acetoacetic Esters

| Acylating Agent | Base/Metal Compound | Key Reaction Feature | Product Type | Reference |

|---|---|---|---|---|

| 1-Acylbenzotriazoles | Sodium Hydride | C-acylation followed by deacetylation | β-keto esters, β-diketones | nih.gov |

| Carboxylic acid chloride | Calcium, Barium, or Strontium compounds | Acylation of metal enolate followed by deacetylation | 3-Oxocarboxylic acid esters | google.com |

O-Acylation:

Alternatively, the enolate of this compound can react at the oxygen atom, leading to an enol ester. This O-acylation is generally favored under conditions that promote kinetic control, such as the use of a weaker base or specific acylating agents. The reaction of acyl chlorides with alcohols is a classic method for ester formation and proceeds via a nucleophilic addition-elimination mechanism libretexts.org. While specific examples for the O-acylation of this compound are less commonly detailed in introductory literature, the principles apply to the enol form of the ester. The competition between C- and O-acylation is a critical aspect of the reactivity of β-dicarbonyl compounds.

Oxidative C-O Cross-Coupling Reactions

Oxidative C-O cross-coupling reactions represent a modern and efficient method for the formation of carbon-oxygen bonds. For 1,3-dicarbonyl compounds like this compound, these reactions typically involve the formation of an enol ester through the coupling of the dicarbonyl compound with an alcohol or ether.

Copper-catalyzed oxidative coupling reactions have proven to be particularly effective for this transformation. Research has demonstrated the successful copper-catalyzed oxidative coupling of 2-carbonyl-substituted phenols and 1,3-dicarbonyl compounds with a range of dibenzyl or dialkyl ethers acs.org. This protocol provides a direct route to enol esters in good yields and with high chemoselectivity, offering an alternative to traditional esterification methods acs.org.

The general mechanism involves the formation of a copper enolate from the 1,3-dicarbonyl compound. This intermediate then undergoes an oxidative coupling step with the alcohol or ether partner, facilitated by an oxidant. These reactions proceed under relatively mild conditions and tolerate a variety of functional groups.

Table 2: Copper-Catalyzed Oxidative C-O Cross-Coupling of 1,3-Dicarbonyl Compounds

| Coupling Partner | Catalyst System | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Dibenzyl or Dialkyl Ethers | Copper Catalyst | Enol Esters | Efficient, high chemoselectivity, alternative to classical esterification | acs.org |

| Aliphatic Diols | Copper(II) chloride | Hydroxyalkyl aryl ethers (from aryl bromides) | Ligand-free, diol acts as reactant, ligand, and solvent | rsc.org |

These oxidative C-O bond formation strategies highlight the versatility of this compound as a building block in contemporary organic synthesis, enabling the construction of complex molecules through efficient and selective bond-forming reactions.

Isopropyl Acetoacetate As a Synthetic Building Block

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The reactivity of isopropyl acetoacetate (B1235776) makes it a key starting material for numerous active pharmaceutical ingredients (APIs) and their intermediates. It is frequently employed in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step.

Isopropyl acetoacetate is a fundamental component in the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction used to produce 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. mdpi.comjk-sci.comorganic-chemistry.org This class of compounds is highly significant in medicinal chemistry, with many serving as calcium channel blockers for the treatment of hypertension. jk-sci.com

A notable example is the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. thermofisher.com The synthesis involves a modified Hantzsch reaction. rjptonline.org The process begins with a Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) and this compound, often catalyzed by a weak base like piperidine, to form an intermediate, (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. rjptonline.orgspringernature.com This intermediate is then reacted with a second component, such as 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate (B1210297), in the presence of a base like sodium methoxide, to construct the final 2-amino-1,4-dihydropyridine core of Azelnidipine. rjptonline.org

| Reactant | Role |

|---|---|

| This compound | β-Ketoester component, provides C5, C6, the methyl group at C6, and the isopropyl ester at C5 of the dihydropyridine ring. |

| 3-Nitrobenzaldehyde | Aldehyde component, provides the substituted phenyl group at the C4 position. |

| Amine/Ammonia (B1221849) Source | Provides the N1 and the C2-amino group of the dihydropyridine ring. |

| Base (e.g., Piperidine, Sodium Methoxide) | Catalyst for condensation and cyclization steps. |

Thiazolopyrimidine derivatives are fused heterocyclic systems that are of great interest in medicinal chemistry due to their structural analogy to purines and their associated biological activities, including anti-inflammatory and antimicrobial properties. nsf.govhilarispublisher.com this compound serves as a key precursor for the construction of the pyrimidine (B1678525) portion of this scaffold.

The synthesis can be initiated through a Biginelli-type reaction, where this compound is condensed with an aromatic aldehyde and thiourea (B124793). nih.gov This reaction, often catalyzed by an agent like strontium chloride, yields a 5-isopropoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione intermediate. nih.gov This dihydropyrimidine (B8664642) derivative then undergoes cyclization with a suitable reagent, such as chloroacetic acid, in the presence of sodium acetate and acetic anhydride. This step forms the fused thiazole (B1198619) ring, leading to the final thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. nih.gov

| Step | Reactants | Product |

|---|---|---|

| 1. Pyrimidine Formation | This compound, Aromatic Aldehyde, Thiourea | Dihydropyrimidinethione intermediate |

| 2. Thiazole Ring Cyclization | Dihydropyrimidinethione, Chloroacetic Acid, Sodium Acetate | Thiazolo[3,2-a]pyrimidine derivative |

The spiro[4H-pyran-3,3′-oxindole] scaffold is a complex molecular architecture found in various biologically active compounds. This compound is utilized in an efficient, organocatalyzed, three-component domino reaction to synthesize these structures. mdpi.com

This reaction involves the combination of an isatin (B1672199) derivative, malononitrile, and this compound. The sequence proceeds through a domino Knoevenagel/Michael/cyclization pathway. mdpi.com Research has shown that using a cinchonidine-derived thiourea as an organocatalyst in the presence of water can lead to an enantioselective synthesis of the spirooxindole products. mdpi.com In these syntheses, this compound was found to produce the desired spiro compounds with slightly higher or identical enantiomeric excess values compared to its ethyl ester counterpart, demonstrating its utility in stereoselective synthesis. mdpi.com

| Reactant | Function |

|---|---|

| Isatin Derivative | Provides the oxindole (B195798) core. |

| Malononitrile | Acts as the active methylene (B1212753) component. |

| This compound | Serves as the 1,3-dicarbonyl component, forming part of the pyran ring. |

| Organocatalyst (e.g., Cinchona alkaloid thiourea) | Facilitates the reaction and induces enantioselectivity. |

This compound has been successfully employed as the foundational starting material in the first total synthesis of the irregular sesquiterpene (+)-artalbic acid. This complex natural product was synthesized in a 12-step sequence, showcasing the utility of simple building blocks in constructing intricate molecular targets.

A direct synthetic pathway for the synthesis of inositol (B14025) derivatives (carbocyclic polyols) using this compound as a primary building block is not a recognized or documented strategy in chemical literature. The synthesis of the cyclohexane-1,2,3,4,5,6-hexol core of inositols typically starts from carbohydrate precursors, such as glucose or xylose, via processes like the Ferrier carbocyclization, or from other pre-existing carbocyclic compounds like myo-inositol itself. These methods are fundamentally different from the synthetic transformations typically undergone by β-ketoesters like this compound.

While a direct, one-pot synthesis of pyrazoyl naphthoquinone derivatives starting from this compound is not extensively documented, a logical synthetic route can be constructed based on well-established reactions. This pathway would involve two primary stages: the formation of a pyrazole (B372694) ring followed by its linkage to a naphthoquinone moiety.

First, the pyrazole ring can be synthesized via the Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. In this step, this compound would react with hydrazine hydrate (B1144303) (or a substituted hydrazine) in an acidic medium to form a substituted pyrazole or pyrazolone.

In a subsequent step, the synthesized pyrazole intermediate, if appropriately functionalized (e.g., as an aminopyrazole), could be reacted with a naphthoquinone derivative. For instance, studies have shown that 3-aminopyrazole (B16455) can react with 1,2-naphthoquinone-4-sulfonic acid to yield novel pyrazolylnaphthoquinones. This demonstrates a viable method for coupling the two heterocyclic systems to generate the target compound.

Synthesis of Agrochemicals (Herbicides and Pesticides)

This compound serves as a key building block in the production of various agrochemicals, including certain herbicides and pesticides. wikipedia.org The reactivity of its methylene group and keto-ester functionalities allows for the construction of complex heterocyclic structures that are often the core of active agrochemical ingredients. google.com

One notable application is in the synthesis of pyridine-based herbicides through reactions like the Hantzsch pyridine (B92270) synthesis. wikipedia.orgchemeurope.comorganic-chemistry.org This multicomponent reaction involves the condensation of a β-keto ester, such as this compound, an aldehyde, and a nitrogen donor (like ammonia or ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. wikipedia.orgchemeurope.comorganic-chemistry.orgscribd.com Pyridine carboxylic acid herbicides are known to mimic plant growth hormones, leading to abnormal growth and eventual death of the target weed species. vt.eduvt.edu

Additionally, the structural motif of this compound is found in the synthesis of certain pyrethroid insecticides, a major class of synthetic insecticides valued for their high efficacy and relatively low mammalian toxicity. google.comnih.govnih.govbeyondpesticides.org

| Agrochemical Class | Synthetic Route | Role of this compound | Resulting Core Structure |

|---|---|---|---|

| Pyridine Herbicides | Hantzsch Pyridine Synthesis | Acts as one of the two β-dicarbonyl components. | Substituted Pyridine Ring |

| Pyrethroid Insecticides | Multi-step synthesis | Incorporated into the molecular backbone of certain derivatives. | Varies depending on the specific pyrethroid |

Precursor for Dyes and Pigments

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of certain dyes and pigments. The active methylene group (the carbon atom between the two carbonyl groups) is particularly important in this context.

A key reaction is the Japp-Klingemann reaction, which is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. organicreactions.orgresearchgate.netwikipedia.orgslideshare.netsynarchive.com These hydrazones are important intermediates in the production of azo dyes and pigments. organicreactions.orgwikipedia.org Azo compounds, characterized by the -N=N- functional group, constitute the largest and most versatile class of commercial dyes, known for their vibrant colors, particularly in the red, orange, and yellow range. d-nb.info

In this reaction, the this compound is first deprotonated at the α-carbon. The resulting enolate then reacts with a diazonium salt. Subsequent hydrolysis and decarboxylation steps yield a hydrazone, which can then be used to produce the final dye molecule. wikipedia.orgslideshare.net This method allows for the creation of a wide variety of colors depending on the specific diazonium salt and other reactants used.

| Reaction | Role of this compound | Intermediate Product | Final Dye/Pigment Class |

|---|---|---|---|

| Japp-Klingemann Reaction | β-keto ester reactant | Hydrazone | Azo Dyes/Pigments |

Specialty Chemicals and Materials Science

This compound and its derivatives are employed in the synthesis of specialty chemicals and in the field of materials science, particularly in the development and modification of polymers and foams.

The acetoacetate group, which can be introduced into polymers using monomers derived from this compound, provides a versatile platform for polymer modification and crosslinking. google.com Polymers containing acetoacetate functionality can be prepared by copolymerizing acetoacetate-functional monomers with other monomers like acrylates. google.com

One of the key advantages of incorporating the acetoacetate moiety into a polymer backbone is the ability to perform post-polymerization modifications. google.com For instance, the active methylene group of the acetoacetate can participate in Michael addition reactions, which is a useful method for crosslinking the polymer chains. google.comjustia.com This crosslinking can significantly improve the mechanical properties, chemical resistance, and durability of the final polymer material, which is particularly important for applications in coatings and adhesives. paint.orgrsc.org The crosslinking can often be achieved under ambient conditions, which is an advantage in many industrial processes. paint.org

Acetoacetylated polyols, which can be synthesized via transesterification with compounds like this compound, are another important class of specialty chemicals used in polymer science. mdpi.comgoogle.comrsc.org These functionalized polyols can then be used to create polymers with tailored properties.

| Application | Method of Incorporation | Key Reaction | Benefit |

|---|---|---|---|

| Polymer Crosslinking | Copolymerization with acetoacetate-functional monomers | Michael Addition | Improved mechanical strength and chemical resistance |

| Synthesis of Functional Polymers | Transesterification to form acetoacetylated polyols | Transesterification | Creation of polymers with tailored properties |

While direct modification of phenolic foams with this compound is not widely documented, a closely related application involves the use of acetoacetic ester-terminated polyethers to enhance the properties of phenolic resins and foams. mdpi.commdpi.com In this approach, a polyether is functionalized with acetoacetate groups at its ends. This modified polyether is then incorporated into the phenolic resin structure. mdpi.com

The introduction of the flexible polyether skeleton with the reactive acetoacetate end-groups into the rigid phenolic resin network leads to significant improvements in the mechanical properties of the resulting phenolic foam. mdpi.com Specifically, this modification has been shown to increase the toughness and bending strength of the foam while reducing its pulverization rate. mdpi.com The modified foam exhibits a more regular and denser cell structure, which contributes to its enhanced mechanical performance. mdpi.com

| Property | Observation | Quantitative Improvement (Example) |

|---|---|---|

| Toughness | Significantly increased | Bending deflection increased more than three times |

| Bending Strength | Increased | Increased by 0.85 MPa |

| Pulverization Rate | Reduced | As low as 1.3% |

| Cell Structure | More regular and denser network | Cell diameter reduced by 36.3% |

Catalysis in Isopropyl Acetoacetate Chemistry

Organocatalysis in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Isopropyl acetoacetate (B1235776) is a valuable reactant in these transformations, which are crucial for producing enantiomerically enriched compounds.

Enantioselective Cyclizations

Enantioselective cyclization reactions are fundamental in organic synthesis for the construction of cyclic molecules with controlled stereochemistry. Organocatalysis provides various activation modes to facilitate these transformations. beilstein-journals.org Asymmetric cycloadditions, in particular, represent an efficient and atom-economical route to structurally diverse cyclic derivatives from simple precursors. beilstein-journals.org In recent years, several asymmetric catalytic cyclization strategies have been developed for synthesizing nitrogen-containing heterocycles using chiral organocatalysts. beilstein-journals.orgku.ac.ae

One notable example is the organocatalytic asymmetric Nazarov cyclization of diketoesters. This reaction, proceeding through a dual activation mechanism, yields cyclic products with two adjacent quaternary asymmetric carbon atoms. organic-chemistry.org The use of bifunctional organocatalysts that possess both Brønsted acidic and Lewis basic groups has proven effective in these cyclizations. organic-chemistry.org

Phase-Transfer Catalysis in Asymmetric Allylation

Phase-transfer catalysis (PTC) is a valuable methodology that facilitates reactions between reactants located in different phases, typically an aqueous and an organic phase. illinois.edu Chiral phase-transfer catalysts have become highly successful organocatalysts for a wide array of asymmetric reactions. nih.gov This technique enhances the reactivity of anionic species in the organic phase due to greater charge separation and reduced hydration. illinois.edu

The asymmetric allylation of an acetoacetate derivative, using a phase-transfer catalyst, has been a key step in the total synthesis of complex natural products like (+)-artalbic acid. rsc.org This synthesis was achieved in 12 steps starting from isopropyl acetoacetate with high stereocontrol, demonstrating the utility of this catalytic method in constructing intricate molecular frameworks. rsc.org

Cinchona Alkaloid Thiourea (B124793) Catalysis

Cinchona alkaloid derivatives, particularly those modified to include a thiourea group, are robust and tunable bifunctional organocatalysts. scispace.com These catalysts can simultaneously activate two components of a reaction through complementary functionalities, such as the basic tertiary amine of the quinuclidine ring and the hydrogen-bond donating thiourea moiety. scispace.com This dual activation allows for high levels of control over the reaction's transition state, leading to enhanced reaction rates and stereoselectivity. scispace.com

In the context of reactions involving this compound, Cinchona alkaloid thioureas have been effectively used to catalyze the three-component reaction of isatins, malononitrile, and 1,3-dicarbonyl compounds. nih.gov Research has shown that using a cinchonidine-derived thiourea as the catalyst can produce functionalized spiro[4H-pyran-3,3′-oxindole] derivatives in good yields and with moderate to high enantiomeric excess (ee). nih.gov Notably, the sterically demanding isopropyl group of this compound led to higher product ee values compared to smaller ester groups like methyl or ethyl. nih.gov For instance, the reaction utilizing this compound achieved an ee of 87%. nih.gov

| Catalyst | Substrates | Product | Yield | Enantiomeric Excess (ee) |

| Cinchonidine-derived thiourea | Isatin (B1672199), Malononitrile, this compound | Spiro[4H-pyran-3,3′-oxindole] derivative | Good (71–92%) | High (up to 87%) |

Metal-Catalyzed Reactions

In addition to organocatalysis, metal-based catalysts play a significant role in the chemistry of this compound, facilitating a range of transformations.

Titanium Catalysts (e.g., Ti(O-i-Pr)4)

Titanium(IV) isopropoxide, also known as titanium tetraisopropoxide or Ti(O-i-Pr)4, is a versatile metal alkoxide used in organic synthesis and materials science. wikipedia.org It is prepared by treating titanium tetrachloride with isopropanol (B130326). wikipedia.orgatamanchemicals.com Ti(O-i-Pr)4 serves as a catalyst in various reactions, including the preparation of cyclopropanes in the Kulinkovich reaction and the enantioselective oxidation of prochiral thioethers. wikipedia.orgatamanchemicals.com It is also a key component in the Sharpless epoxidation for synthesizing chiral epoxides. wikipedia.org

In reactions relevant to dicarbonyl compounds, Ti(O-i-Pr)4 has been shown to catalyze Knöevenagel reactions between aldehydes or ketones and active methylene (B1212753) compounds like diisopropyl malonate, proceeding smoothly in isopropyl alcohol to give products in good to high yields. researchgate.net It is also used as a catalyst for transesterification and condensation reactions. atamanchemicals.com

Nanomagnetic Catalysts

Nanomagnetic catalysts, particularly those based on iron oxide nanoparticles (Fe3O4), offer several advantages, including high surface area, magnetic separability, and low cost. These properties make them environmentally friendly and easily recoverable for reuse without significant loss of catalytic activity.

A novel nanomagnetic catalyst has been synthesized and used for oxidative C-O cross-coupling reactions. In one study, this compound was reacted with toluene in the presence of this nanomagnetic catalyst and T-Butyl Hydroperoxide (TBHP) as an oxidant. The reaction, performed at 120°C for one hour, yielded a new product with an efficiency of over 95%. This method demonstrated a significant improvement over traditional catalysts like copper(II) acetate (B1210297), by reducing reaction time and temperature.

| Catalyst | Reactants | Oxidant | Temperature | Time | Efficiency |

| Nanomagnetic (Fe3O4 based) | This compound, Toluene | TBHP | 120°C | 1 hour | >95% |

| Copper(II) acetate | Ethyl acetoacetate, Toluene | TBHP | 120°C | 6 hours | N/A |

Enzymatic Catalysis and Biotransformations

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for reactions involving esters. While direct enzymatic synthesis of this compound is not widely documented in the provided research, the principles of enzymatic esterification and the biotransformation of related precursors are well-established. Lipases, for example, are frequently used for the synthesis of other isopropyl esters, demonstrating their ability to utilize isopropanol as a substrate. nih.govresearchgate.netsigmaaldrich.comnih.gov

Acetoacetate decarboxylase (AAD or ADC) is a crucial enzyme in the context of this compound chemistry due to its action on the acetoacetate moiety. wikipedia.org This enzyme, found in organisms like Clostridium acetobutylicum, catalyzes the irreversible decarboxylation of acetoacetate to produce acetone and carbon dioxide. wikipedia.orguniprot.org

The catalytic mechanism proceeds through the formation of a Schiff base intermediate between the keto group of the acetoacetate substrate and the ε-amino group of a lysine (B10760008) residue (Lys115) in the enzyme's active site. wikipedia.org This intermediate facilitates the subsequent decarboxylation. The active site is noted to be sterically restricted and discriminatory, as shown by competitive inhibition studies. wikipedia.org For instance, acetonylsulfonate acts as a competitive inhibitor with a Kᵢ of 8.0 mM, mimicking the natural substrate acetoacetate, which has a Kₘ of 8.0 mM. wikipedia.org This steric hindrance within the active site would likely influence the enzyme's ability to accommodate the bulkier isopropyl ester of acetoacetate compared to the free acid.

| Enzyme | Source Organism | Reaction Catalyzed | Kinetic Parameter (for Acetoacetate) |

| Acetoacetate Decarboxylase (ADC) | Clostridium acetobutylicum | Acetoacetate → Acetone + CO₂ | Kₘ = 8.2 mM (at pH 5.95) uniprot.org |

The biosynthesis of the acetoacetyl group is fundamentally governed by the actions of acetoacetyl-CoA synthetase (AACS) and thiolase enzymes. Thiolases (also known as acetyl-CoA acetyltransferases or ACAT) are ubiquitous enzymes that catalyze the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov This reaction is a key step in numerous biosynthetic pathways. nih.gov

Acetoacetyl-CoA can then be utilized in various metabolic routes. For instance, in the engineered pathway for isopropanol production, an acetoacetyl-CoA transferase (encoded by genes like E. coli atoAD) transfers the CoA group, forming acetoacetate. nih.govresearchgate.net These enzymatic steps are foundational to the biological availability of the acetoacetyl moiety required for forming derivatives like this compound.

Isopropanol, a key precursor for this compound, can be produced sustainably through engineered microbial fermentation pathways. nih.gov A synthetic pathway has been successfully engineered in Escherichia coli to produce isopropanol from acetyl-CoA, a central metabolite derived from feedstocks like glucose. nih.govresearchgate.net

This bio-based route utilizes a sequence of four heterologously expressed enzymes. nih.govresearchgate.net The pathway begins with the condensation of two acetyl-CoA molecules and culminates in the reduction of acetone to isopropanol. researchgate.net One engineered strain of E. coli achieved a production titer of 81.6 mM isopropanol with a yield of 43.5% (mol/mol) from glucose during the production phase. nih.govresearchgate.net This biological production method provides a renewable source of isopropanol for the synthesis of fine chemicals. nih.gov

The table below outlines the enzymatic steps in the engineered pathway for isopropanol production in E. coli.

| Step | Enzyme | Gene Source (Example) | Reaction |

| 1 | Acetyl-CoA acetyltransferase | Clostridium acetobutylicum (thl) | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA |

| 2 | Acetoacetyl-CoA transferase | Escherichia coli (atoAD) | Acetoacetyl-CoA → Acetoacetate |

| 3 | Acetoacetate decarboxylase | Clostridium acetobutylicum (adc) | Acetoacetate → Acetone + CO₂ |

| 4 | Secondary alcohol dehydrogenase | Clostridium beijerinckii (adh) | Acetone + NADPH → Isopropanol + NADP⁺ |

Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of isopropyl acetoacetate (B1235776). Techniques such as FTIR, NMR, and Mass Spectrometry offer a comprehensive view of the compound's molecular structure.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in isopropyl acetoacetate, particularly its carbonyl groups.

As a β-keto ester, this compound exhibits two distinct carbonyl (C=O) stretching absorption bands in its infrared spectrum. researchgate.net The ester carbonyl group typically absorbs at a higher frequency compared to the ketone carbonyl group. uobabylon.edu.iq This difference arises from factors such as the inductive effect of the ester oxygen. researchgate.net The presence of these two separate, strong absorption peaks is a key characteristic of acyclic β-keto esters. researchgate.netacs.org General frequency ranges for these vibrations are well-established. uobabylon.edu.iqspectroscopyonline.com For saturated esters, the C=O stretch is typically found around 1735 cm⁻¹, while for simple ketones, it is observed near 1715 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com

Table 1: Typical FTIR Carbonyl (C=O) Stretching Frequencies

| Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|

| Ester Carbonyl | 1735 - 1750 |

FTIR spectroscopy can effectively demonstrate the keto-enol tautomerism in β-keto esters. researchgate.net While the keto form is characterized by the two distinct carbonyl bands mentioned previously, the enol tautomer presents a different spectral signature. researchgate.netacs.org The enol form features a strong absorption band from the conjugated carbon-carbon double bond (C=C) and another from the conjugated carbonyl group, which is often involved in an intramolecular hydrogen bond. acs.org For various β-keto esters, the enol form shows a dominant band around 1605 cm⁻¹. researchgate.net In some cyclic analogues, bands for the conjugated chelate C=O and conjugated C=C in the enolic form have been observed in the ranges of 1656-1660 cm⁻¹ and 1618-1624 cm⁻¹, respectively. acs.org The simultaneous presence of peaks corresponding to both the keto and enol forms in the FTIR spectrum provides direct evidence of this tautomeric equilibrium.

NMR spectroscopy is an indispensable technique for the complete structural determination of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. nih.govresearchgate.net

In ¹H NMR spectroscopy, the keto tautomer of this compound is expected to show four distinct signals:

A doublet for the six equivalent protons of the two methyl groups in the isopropyl moiety.

A septet for the single proton of the isopropyl methine group.

A singlet for the two protons of the active methylene (B1212753) group (α-carbon).

A singlet for the three protons of the terminal methyl group.

The presence of the enol tautomer would result in additional signals, including a signal for the vinylic proton and a characteristic downfield signal for the enolic hydroxyl proton, often observed above 10 ppm. semanticscholar.org

In ¹³C NMR spectroscopy, the keto form is expected to display signals for each unique carbon atom. This includes distinct resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the methylene carbon, the isopropyl methine carbon, and the two different types of methyl carbons. nih.gov The presence of the enol form would lead to corresponding changes in the spectrum, reflecting the different chemical environment of the carbons in the C=C double bond.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Keto Form)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH(CH₃)₂ | ~1.2 | Doublet | ~22 |

| -CH(CH₃)₂ | ~4.9 | Septet | ~68 |

| -C(=O)-CH₂- | ~3.4 | Singlet | ~50 |

| -CH₂-C(=O)- | - | - | ~202 |

| -C(=O)-CH₃ | ~2.2 | Singlet | ~30 |

| -O-C(=O)- | - | - | ~167 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. nih.gov The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. uni.lu For this compound (C₇H₁₂O₃), the expected monoisotopic mass is approximately 144.079 Da. nih.govfda.gov Computational tools can predict the m/z values for various adducts that might be observed in techniques like electrospray ionization (ESI-MS). uni.lu

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.08592 |

| [M+Na]⁺ | 167.06786 |

| [M+K]⁺ | 183.04180 |

| [M+NH₄]⁺ | 162.11246 |

Data sourced from computational predictions. uni.lu

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. mat-cs.commicrobenotes.com The process involves a column packed with porous beads. microbenotes.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. microbenotes.comyoutube.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. microbenotes.comyoutube.com

This technique is primarily employed for the analysis of high molecular weight species such as synthetic polymers and biological macromolecules. mat-cs.commicrobenotes.com For a small molecule like this compound (Molecular Weight: 144.17 g/mol ), GPC/SEC is not a standard method for characterization or purity analysis, as its small size would lead to very long retention times and poor resolution under typical conditions designed for macromolecules. However, the technique would be highly relevant in studies where this compound is used as a monomer or reactant in polymerization processes, as GPC/SEC would be the primary method to characterize the resulting polymer's molecular weight distribution. mat-cs.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of a wide range of molecules, including polymers, peptides, and small organic compounds. mdpi.comnih.gov The method involves co-crystallizing the analyte (in this case, this compound) with a matrix compound that strongly absorbs laser radiation at a specific wavelength. mdpi.com When the pulsed laser irradiates the sample, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization with minimal fragmentation. nih.gov The resulting ions are then accelerated into a time-of-flight tube, where they are separated based on their mass-to-charge ratio (m/z), as lighter ions travel faster and reach the detector first. mdpi.com

While specific MALDI-TOF studies focusing exclusively on this compound are not prevalent in the cited literature, the technique is well-suited for characterizing similar small molecules and β-keto esters. researchgate.netmdpi.com The analysis would provide the precise molecular weight of the compound, confirming its identity. Fragmentation patterns, although minimized, can offer structural information. In the context of β-keto esters, mass spectral fragmentation is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net The choice of matrix is crucial for successful analysis; common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.govrsc.org An optimized workflow, including the selection of an appropriate solvent that dissolves the matrix, cationization agent, and the polymer, is essential for high-quality spectra. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the molecular structure, reactivity, and electronic properties of compounds like this compound. Through theoretical models and calculations, researchers can predict and explain chemical behavior without conducting physical experiments.